
NPY (human, rat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuropeptide Y (NPY) is a highly conserved 36-amino-acid peptide that is widely distributed throughout the central nervous system of mammals . It is involved in various physiological processes, including the regulation of energy, balance, memory, and learning . NPY is expressed in neurons of various regions throughout the brain, such as the septum, nucleus accumbens, striatum, arcuate and paraventricular hypothalamic nuclei, cortex, amygdala, hippocampus, periaqueductal gray, and locus coeruleus .
Synthesis Analysis
The coding sequence of the NPY gene synthesizes the pre-pro form of NPY, a 97 amino acid precursor peptide . Cleavage of the N-terminal 29 amino acids results in pro-NPY (69 amino acids), which then undergoes further cleavage, yielding NPY 1-39 along with the 30-amino acid C-terminal peptide known as C-flanking peptide of NPY (CPON) .Molecular Structure Analysis
The nuclear magnetic resonance (NMR) structure of NPY reveals that its C-terminal segment (13–36) forms an amphipathic α-helix, and the remaining N-terminal part is unstructured and flexible . The NPY C-terminal segment forming the extended conformation binds deep into the Y1R transmembrane core, where the amidated C-terminal residue Y36 of NPY is located at the base of the ligand-binding pocket .Chemical Reactions Analysis
NPY inhibits excitatory synaptic transmission at the Schaffer collateral-CA1 synapse by acting directly at the terminal to reduce a Ca2+ influx . It is also involved in the control of food intake, sexual behavior, and blood pressure .Physical And Chemical Properties Analysis
The human neuropeptide Y (NPY) system comprises three peptide ligands, NPY, peptide YY (PYY), and pancreatic polypeptide (PP), and four functional NPY receptors Y1R, Y2R, Y4R, and Y5R . These endogenous peptide ligands consisting of 36 amino acids with the amidated C-terminus activate specific NPY receptors generally coupled to Gi or Go protein .Wissenschaftliche Forschungsanwendungen
Regulation of Body Microenvironments
- Field : Physiology and Therapeutics
- Application : NPY affects the nutritional and inflammatory microenvironments through its interaction with immune cells, brain-derived trophic factor (BDNF), and angiogenesis promotion to maintain body homeostasis .
- Methods : NPY interacts with immune cells, BDNF, and promotes angiogenesis .
- Results : NPY has shown great potential for therapeutic applications against various diseases, especially as an adjuvant therapy for stem cells .
Neuroprotection
- Field : Neurology
- Application : NPY plays a neuroprotective role in organisms and widely participates in the regulation of various physiological processes in vivo .
- Methods : NPY exerts a neuroprotective effect, increases trophic support, decreases excitotoxicity, regulates calcium homeostasis, and attenuates neuroinflammation .
- Results : Studies in both humans and animal models have revealed that NPY levels are altered in some neurodegenerative and neuroimmune disorders .
Regulation of Food Intake
Regulation of Sexual Behavior
Regulation of Blood Pressure
- Field : Cardiovascular Physiology
- Application : NPY is involved in the regulation of blood pressure .
Regulation of Immune Function
- Field : Immunology
- Application : NPY plays an important regulatory role in the immune function and inflammatory response of the central nervous system (CNS) such as modulation of chemotaxis of immune cells, phagocytosis, and production and release of cytokines .
- Methods : NPY modulates chemotaxis of immune cells, phagocytosis, and production and release of cytokines .
Immunoreactivity
Autoreceptor
Inhibition of Neurotransmitter Release
Antiepileptic
Neuroprotector
Antinociceptive
Control of Food Intake
Regulation of Sexual Behavior
Regulation of Blood Pressure
- Field : Cardiovascular Physiology
- Application : NPY is involved in the regulation of blood pressure .
Immunomodulatory Factor
- Field : Immunology
- Application : NPY is a critical transmitter between the nervous system and immune system, as well as a mediator produced and released by immune cells .
- Methods : In vivo and in vitro studies based on gene-editing techniques and specific NPY receptor agonists and antagonists have demonstrated that NPY is responsible for multifarious direct modulations on immune cells by acting on NPY receptors .
Regulation of Energy Metabolism
- Field : Metabolic Physiology
- Application : NPY is involved in regulating a variety of biological processes, including energy metabolism .
Emotional Expression
Safety And Hazards
Zukünftige Richtungen
NPY is increasingly implicated in cardiovascular disease pathogenesis, including hypertension, atherosclerosis, ischemia/infarction, arrhythmia, and heart failure . A thorough understanding of these roles may allow therapeutic targeting of NPY and its receptors . Furthermore, NPY derived from cancer cells independently regulates angiogenesis in colon cancer by acting through Y2R present on colonic endothelial cells . Targeting NPY/Y2R thus emerges as a novel potential therapeutic strategy in colon cancer .
Eigenschaften
CAS-Nummer |
90880-35-6 |
|---|---|
Produktname |
NPY (human, rat) |
Molekularformel |
C189H285N55O57S |
Molekulargewicht |
4271.74 |
| Neuropeptide Y (NPY) is one of the most potent neurotransmitters in reproductive endocrine functions and endocrine functions regulating stress, metabolism and eating behavior. | |
Siedepunkt |
N/A |
melting_point |
N/A |
Sequenz |
H-Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 acetate salt |
Quelle |
Synthetic |
Synonyme |
NPY (human, rat) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



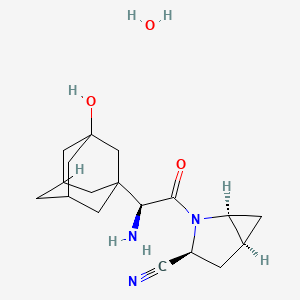
![Sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester](/img/structure/B612274.png)
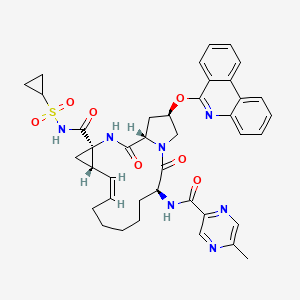
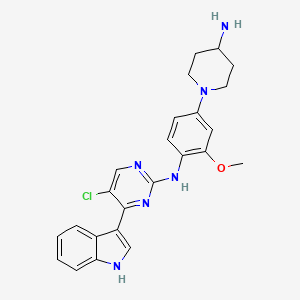
![[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate](/img/structure/B612280.png)
![3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one](/img/structure/B612283.png)
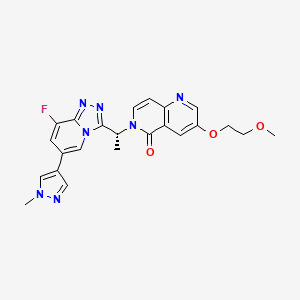
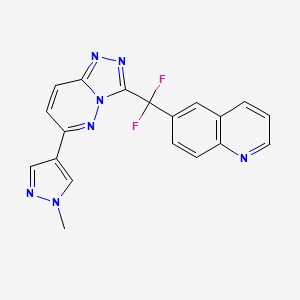
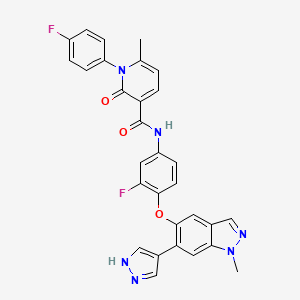
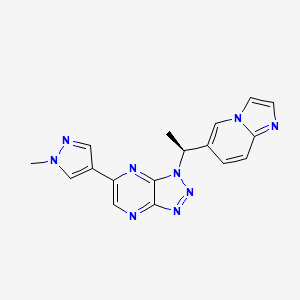
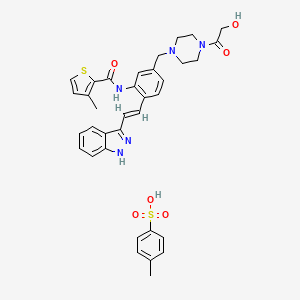
![3-[6-Amino-5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenol](/img/structure/B612290.png)
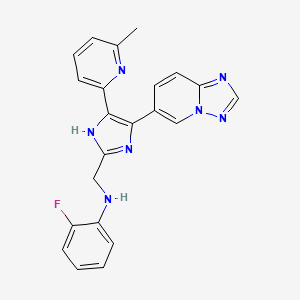
![3-(3-(Cyclopentylthio)-5-(((2-methyl-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)oxy)methyl)-4h-1,2,4-triazol-4-yl)pyridine](/img/structure/B612292.png)